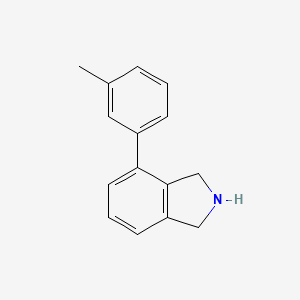

4-(m-Tolyl)isoindoline

Description

Contextualization of the Isoindoline (B1297411) Core in Organic Synthesis and Heterocyclic Chemistry Research

The isoindoline core is a significant heterocyclic scaffold in the fields of organic synthesis and medicinal chemistry. mdpi.com Structurally, it is a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. mdpi.comwikipedia.org This structure is an isomer of indoline, differing in the position of the nitrogen atom within the five-membered ring. mdpi.com While the fully aromatic parent, isoindole, is often unstable, its reduced form, isoindoline (2,3-dihydro-1H-isoindole), is significantly more stable and serves as a versatile building block. jmchemsci.comnih.gov

The isoindoline skeleton is found in a variety of natural products, including some alkaloids, and forms the core of numerous synthetic compounds with important applications. mdpi.comnih.govbeilstein-journals.org Its prevalence in biologically active molecules has made it a cornerstone for the development of active pharmaceutical ingredients. mdpi.com Researchers in heterocyclic chemistry are drawn to the isoindoline nucleus for its unique three-dimensional structure and its capacity for substitution at various positions, allowing for the fine-tuning of physicochemical and biological properties. mdpi.comjmchemsci.com Synthetic strategies to access the isoindoline framework are diverse and include methods like intramolecular hydroamination and cycloaddition reactions. wikipedia.orgorganic-chemistry.org

Significance of Substituted Isoindoline Derivatives as Research Targets

The strategic modification of the isoindoline core through substitution has led to a vast library of derivatives with a remarkable range of pharmacological activities. mdpi.com Although the unsubstituted parent isoindoline is not commonly encountered in drug discovery, its derivatives have garnered considerable attention from scientists. mdpi.com These substituted compounds are investigated for numerous therapeutic applications, with research demonstrating activities such as anti-inflammatory, antiviral, diuretic, antihypertensive, and antitumor effects. mdpi.comjmchemsci.comwisdomlib.org

The clinical relevance of this scaffold is underscored by the number of commercial drugs that incorporate a substituted isoindoline or a related isoindolinone structure. mdpi.com Notable examples include the diuretic Chlorthalidone and the immunomodulatory drug Lenalidomide. mdpi.comwikipedia.org The ability to introduce substituents onto either the nitrogen atom or the benzene ring allows for the creation of chiral centers and diverse molecular architectures, making substituted isoindolines prime candidates for drug design and development. wikipedia.orgresearchgate.net Consequently, the synthesis and biological evaluation of novel isoindoline derivatives remain an active and promising area of chemical research. wisdomlib.orgresearchgate.net

Identification of 4-(m-Tolyl)isoindoline as a Specific Research Focus

Within the broad class of substituted isoindolines, specific substitution patterns are explored to generate novel chemical entities for targeted research. The compound this compound represents such a specific target, characterized by the attachment of a meta-tolyl group at the 4-position of the isoindoline's benzene ring. This substitution pattern is distinct from the more commonly studied N-substituted isoindolines, where functional groups are appended to the nitrogen atom at the 2-position.

While direct and extensive research focusing specifically on this compound is not widely documented in available literature, studies on related structures provide context for its scientific interest. For instance, research has been conducted on isoindoline-1,3-dione (phthalimide) derivatives bearing a tolyl group, such as 2-(m-tolyl)isoindoline-1,3-dione. acs.organalis.com.my In these compounds, the tolyl group is attached to the nitrogen atom. Other related synthetic work includes the preparation of 4-nitro-2-(m-tolyl)isoindoline-1,3-dione, which involves substitution on both the benzene ring (at position 4) and the nitrogen atom. semanticscholar.orgnano-ntp.com These examples highlight the chemical exploration of combining the isoindoline skeleton with tolyl groups, suggesting that the synthesis of isomers like this compound is a feasible, albeit less explored, research direction.

Table 1: Properties of Related Tolyl-Substituted Isoindoline Derivatives

| Compound Name | Formula | Molecular Weight | Melting Point (°C) | Synthesis Note | Reference |

| 2-(m-Tolyl)isoindoline-1,3-dione | C₁₅H₁₁NO₂ | 237.25 | 168–172 | Synthesized via condensation of phthalic anhydride (B1165640) and 3-methylaniline (m-toluidine) in glacial acetic acid. | acs.organalis.com.my |

| 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione | C₁₅H₁₀N₂O₄ | 282.25 | 210 | Synthesized from 3-nitrophthalic anhydride and m-toluidine (B57737) in glacial acetic acid. | semanticscholar.orgnano-ntp.com |

Overview of Key Research Areas and Challenges in this compound Chemistry

The potential research areas for this compound chemistry are primarily in synthetic methodology and the exploration of its biological properties, drawing parallels from the broader family of isoindoline derivatives. A key research area would be the development of efficient and regioselective synthetic routes to produce 4-substituted isoindolines, as controlling substitution on the benzene ring can be challenging. General methods for isoindoline synthesis, such as the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives or the reductive coupling of 2-carboxybenzaldehyde (B143210) with amines, could potentially be adapted. organic-chemistry.orgorganic-chemistry.org

A significant challenge in the study of this compound is the current lack of specific literature. This scarcity of data means that fundamental properties, spectral characterization, and potential applications are yet to be established. Future research would need to address this gap by first achieving an unambiguous synthesis and then proceeding to thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry). Following this, investigations into its chemical reactivity and screening for biological activities, guided by the known properties of other substituted isoindolines, would constitute the next logical research frontier. The development of such foundational knowledge is crucial for determining if this compound or its derivatives hold promise as research tools or precursors for materials science or medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-11-4-2-5-12(8-11)14-7-3-6-13-9-16-10-15(13)14/h2-8,16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGDBFDTNGRTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC3=C2CNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 M Tolyl Isoindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-(m-Tolyl)isoindoline, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the isoindoline (B1297411) and the m-tolyl rings, as well as the aliphatic protons of the isoindoline core and the methyl group. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (approximately 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The benzylic protons of the isoindoline ring would likely appear as singlets or multiplets in the range of 4.0-5.0 ppm. The methyl protons of the tolyl group would give rise to a characteristic singlet at around 2.3-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The aromatic carbons would resonate in the 120-150 ppm range, while the aliphatic carbons of the isoindoline ring would be found further upfield. The methyl carbon of the tolyl group would be expected at approximately 20-22 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Isoindoline) | 7.0 - 7.5 | 120 - 130 |

| Aromatic CH (m-Tolyl) | 7.0 - 7.4 | 125 - 130 |

| Aromatic C (Quaternary) | - | 135 - 150 |

| CH₂ (Isoindoline) | 4.0 - 5.0 | 50 - 60 |

| CH₃ (m-Tolyl) | 2.3 - 2.5 | 20 - 22 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure from the individual NMR signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons within the aromatic rings and the isoindoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be critical for establishing the connection between the m-tolyl group and the isoindoline core at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY could help to understand the preferred conformation of the m-tolyl group relative to the isoindoline ring system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅N), the expected exact mass would be calculated and compared to the experimentally determined value, providing a high degree of confidence in the molecular formula. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns of the isoindoline and tolyl moieties, further confirming the structure.

Interactive Data Table: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₅N |

| Exact Mass [M+H]⁺ | 210.1283 |

| Key Fragment Ions | [M-CH₃]⁺, [M-C₇H₇]⁺, [C₈H₈N]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the isoindoline ring would be a key diagnostic peak, typically appearing as a medium to weak band in the 3300-3500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring breathing modes would likely give strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the isoindoline N-H group.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Enantiopure Derivatives

If this compound were to be resolved into its individual enantiomers or if chiral derivatives were synthesized, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assigning their absolute stereochemistry. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing a unique spectroscopic fingerprint for each enantiomer.

Computational and Theoretical Investigations of 4 M Tolyl Isoindoline

Quantum Chemical Calculations (Density Functional Theory - DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and thermodynamic stability of 4-(m-Tolyl)isoindoline. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to perform geometry optimization, finding the lowest energy conformation of the molecule. researchgate.net

These calculations yield crucial data on the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles. The total electronic energy obtained from these calculations is a key indicator of the molecule's stability. Furthermore, analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov Studies on related isoindoline (B1297411) derivatives have demonstrated the utility of DFT in elucidating molecular and electronic properties. acs.orgnih.gov

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -671.54 |

| Dipole Moment (Debye) | 1.85 |

| Point Group | C1 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can provide the energies of these frontier orbitals, allowing for the prediction of its reactive behavior in various chemical transformations. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.64 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions with other molecules, such as solvents or biological receptors. mdpi.comnih.gov

By simulating the molecule's trajectory, researchers can explore its conformational landscape, identifying the most stable and frequently occurring shapes. These simulations are also invaluable for studying non-covalent interactions, like hydrogen bonds and π-π stacking, which are crucial in molecular recognition and binding processes. mdpi.comrsc.org Such studies on related isoindoline esters have been used to investigate their binding processes with biological targets. mdpi.com The stability of protein-ligand complexes involving similar structures has also been assessed using MD simulations. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic parameters, which is a vital step in characterizing new compounds. DFT calculations are widely used to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govrsc.orgnih.gov

For IR spectroscopy, calculations can determine the vibrational frequencies corresponding to different molecular motions. These computed frequencies can then be compared with experimental data to confirm the presence of specific functional groups. acs.org For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the chemical shifts (¹H and ¹³C) of the molecule. nih.gov Comparing these predicted spectra with experimental results helps to confirm the molecular structure. nih.gov Such theoretical calculations have been successfully applied to various isoindoline-1,3-dione derivatives. acs.orgnih.govresearchgate.net

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopy | Functional Group/Proton | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR (cm⁻¹) | N-H Stretch (amine) | 3350 cm⁻¹ | 3300-3500 cm⁻¹ |

| Aromatic C-H Stretch | 3055 cm⁻¹ | 3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2920 cm⁻¹ | 2850-2960 cm⁻¹ | |

| ¹H NMR (ppm) | Aromatic Protons | 7.0-7.4 ppm | 6.5-8.0 ppm |

| CH₂ Protons (isoindoline) | 4.1-4.3 ppm | ~4.0-4.5 ppm | |

| CH₃ Proton (tolyl) | 2.35 ppm | ~2.3-2.5 ppm |

Computational Studies of Reaction Mechanisms for this compound Synthesis and Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, as well as calculate the activation energies associated with different reaction pathways. researchgate.netmdpi.com

For the synthesis of this compound, theoretical studies can investigate potential routes, such as the reductive amination of a corresponding phthalaldehyde with m-toluidine (B57737) or the reduction of an intermediate isoindolinone. Computational models can help determine the most energetically favorable pathway. nih.gov Similarly, for chemical transformations of the final compound, these studies can predict the regioselectivity and stereoselectivity of reactions like electrophilic substitution or oxidation, providing a deeper understanding of the molecule's reactivity. nih.govmdpi.com

Computational Electrochemistry Studies of Isoindoline Derivatives

Computational electrochemistry uses theoretical methods to predict the electrochemical properties of molecules, such as their redox potentials. acs.org DFT calculations have been successfully used to study the redox behavior of various isoindoline derivatives, particularly in the context of developing new materials for applications like organic batteries. acs.orgresearchgate.net

By calculating the energies of the neutral, oxidized, and reduced forms of a molecule, it is possible to predict its standard reduction potential. acs.org These computational screening strategies allow for the rapid evaluation of a large number of candidate molecules, guiding experimental efforts toward the most promising compounds. acs.org Studies on isoindolinones and isoindole-4,7-diones have demonstrated a strong correlation between computationally predicted redox potentials and experimental measurements, highlighting the predictive power of these methods. acs.orgresearchgate.net This approach could be applied to this compound to assess its potential as an electroactive material.

Reactivity and Chemical Transformations of the 4 M Tolyl Isoindoline Core

Functionalization of the Isoindoline (B1297411) Nitrogen Atom

The secondary amine nitrogen of the isoindoline ring is a key site for functionalization, readily undergoing reactions typical of such amines. These modifications are crucial for modulating the molecule's properties and for its use in further synthetic elaborations.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. acsgcipr.orgbritannica.com The choice of base and solvent can influence the reaction's efficiency.

Reaction Scheme:

N-Acylation: Acylation of the isoindoline nitrogen introduces an amide functionality, which can alter the electronic properties of the ring and serve as a protecting group. nih.govlibretexts.org This is typically achieved using acyl chlorides or anhydrides in the presence of a base.

Reaction Scheme:

| Reagent | Product | Reaction Type |

| Methyl iodide | N-Methyl-4-(m-tolyl)isoindoline | N-Alkylation |

| Benzyl bromide | N-Benzyl-4-(m-tolyl)isoindoline | N-Alkylation |

| Acetyl chloride | N-Acetyl-4-(m-tolyl)isoindoline | N-Acylation |

| Benzoyl chloride | N-Benzoyl-4-(m-tolyl)isoindoline | N-Acylation |

Electrophilic Aromatic Substitution Reactions on the Isoindoline and Tolyl Moieties

The 4-(m-Tolyl)isoindoline molecule presents two aromatic rings susceptible to electrophilic aromatic substitution: the benzene (B151609) ring of the isoindoline core and the m-tolyl group. The regioselectivity of these reactions is directed by the activating and directing effects of the substituents on each ring. masterorganicchemistry.comscielo.org.mx

The isoindoline moiety, specifically the fused benzene ring, is activated by the electron-donating nitrogen atom. The directing effect of the bicyclic system generally favors substitution at positions ortho and para to the points of fusion. On the other hand, the m-tolyl group has a methyl substituent which is an ortho-, para-director. The interplay of these directing effects will determine the final substitution pattern.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. wikipedia.orglibretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide and a Lewis acid catalyst. wikipedia.org

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Nitration on the isoindoline or tolyl ring |

| Bromination | Br₂/FeBr₃ | Bromination on the isoindoline or tolyl ring |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Acylation on the isoindoline or tolyl ring |

Nucleophilic Substitution and Addition Reactions at Key Positions of this compound

While the aromatic rings of this compound are generally electron-rich and thus not prone to nucleophilic aromatic substitution, such reactions can be facilitated by the introduction of strong electron-withdrawing groups (e.g., -NO2) onto the aromatic rings. These reactions would proceed via an SNAr mechanism.

Nucleophilic addition reactions are more likely to occur on derivatives of this compound, for instance, at the carbonyl group of an N-acyl derivative.

Oxidation and Reduction Chemistry of the Isoindoline Ring System

The isoindoline ring system can undergo both oxidation and reduction reactions, leading to the formation of different heterocyclic structures.

Conversion to Isoindole Derivatives

The isoindoline ring can be dehydrogenated to form the corresponding isoindole. This transformation introduces aromaticity into the five-membered ring and can be achieved using various oxidizing agents. The resulting isoindole is often a reactive species that can be trapped in situ. researchgate.net

Reaction Scheme:

Selective Oxidation to Isoindolinone Derivatives

Selective oxidation of the benzylic C-H bond of the isoindoline ring leads to the formation of an isoindolinone (a lactam). This transformation introduces a carbonyl group and is a common reaction for this heterocyclic system. documentsdelivered.com

Reaction Scheme:

| Reaction | Product |

| Dehydrogenation | 4-(m-Tolyl)isoindole |

| Selective Oxidation | 4-(m-Tolyl)isoindolin-1-one |

Metal-Catalyzed Cross-Coupling Reactions Involving the Isoindoline Scaffold

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. unl.ptmdpi.comresearchgate.net The this compound scaffold can participate in these reactions in several ways. For instance, if a halogen is introduced onto one of the aromatic rings, it can serve as a handle for reactions like the Suzuki, Heck, or Buchwald-Hartwig amination.

Suzuki Coupling: Palladium-catalyzed coupling of an aryl halide derivative of this compound with a boronic acid to form a new C-C bond.

Heck Reaction: Palladium-catalyzed reaction of an aryl halide derivative with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgyoutube.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of an aryl halide derivative with an amine to form a new C-N bond. wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.org

| Reaction | Coupling Partners | Catalyst System | Product Type |

| Suzuki Coupling | Bromo-4-(m-tolyl)isoindoline + Phenylboronic acid | Pd(PPh₃)₄, Base | Phenyl-substituted this compound |

| Heck Reaction | Iodo-4-(m-tolyl)isoindoline + Styrene | Pd(OAc)₂, PPh₃, Base | Stilbene-substituted this compound |

| Buchwald-Hartwig Amination | Bromo-4-(m-tolyl)isoindoline + Aniline | Pd₂(dba)₃, Ligand, Base | Aniline-substituted this compound |

Cycloaddition Reactions and Annulations Involving this compound

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of complex cyclic and polycyclic architectures. In principle, the this compound core possesses structural features that could allow it to participate in such reactions, either as a diene, a dienophile, or a precursor to a reactive intermediate.

The isoindoline nucleus, being a partially saturated bicyclic amine, does not inherently contain a conjugated diene system required for a classical Diels-Alder reaction. However, it is conceivable that derivatives of this compound could be prepared to introduce the necessary functionality. For instance, oxidation to form a transient isoindole species or the introduction of exocyclic double bonds could render the system amenable to [4+2] cycloadditions.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a plausible pathway for elaborating the this compound framework. These reactions often proceed through mechanisms such as C-H activation followed by coupling with a suitable partner. For example, rhodium-catalyzed C-H activation has been employed in the annulation of related N-aryl heterocycles. While no specific studies on this compound have been reported, this approach suggests a potential avenue for future research.

A search of the chemical literature did not yield any specific examples of cycloaddition or annulation reactions starting from this compound. The research in this area has predominantly focused on the synthesis of the isoindoline ring system itself, often through intramolecular cycloadditions of appropriately substituted precursors.

Synthesis of Complex Architectures Incorporating this compound Subunits

The incorporation of the this compound subunit into larger, more complex molecular architectures is a synthetic goal that could be achieved through various bond-forming strategies. The isoindoline nitrogen atom provides a nucleophilic handle for functionalization, while the aryl ring could be subject to electrophilic substitution or cross-coupling reactions, although the reactivity would be influenced by the existing substituents.

One can envision the this compound moiety being used as a building block in the synthesis of pharmacologically active compounds or functional materials. Its rigid bicyclic structure and the presence of the m-tolyl group could impart specific conformational properties and opportunities for further functionalization.

The table below conceptualizes potential, yet currently undocumented, transformations for the synthesis of complex architectures from a hypothetical this compound precursor.

| Reaction Type | Hypothetical Reactant | Hypothetical Reagents | Potential Product Architecture | Reference Status |

|---|---|---|---|---|

| N-Arylation | This compound | Aryl halide, Pd catalyst, base | N-Aryl-4-(m-tolyl)isoindoline | Not specifically reported for this substrate |

| Pictet-Spengler Reaction | This compound | Aldehyde, acid catalyst | Fused polycyclic isoindoline derivative | Not specifically reported for this substrate |

| Palladium-Catalyzed Cross-Coupling | Halogenated this compound | Boronic acid, Pd catalyst, base | Biaryl-substituted isoindoline | Not specifically reported for this substrate |

Advanced Applications of 4 M Tolyl Isoindoline in Materials and Synthetic Chemistry

4-(m-Tolyl)isoindoline as a Building Block in Complex Organic Synthesis

The isoindoline (B1297411) skeleton is a valuable pharmacophore and a key intermediate in the synthesis of more complex molecular architectures. mdpi.com Synthetic routes to substituted isoindolines are well-developed, often involving intramolecular cyclization reactions. acs.org For instance, methods like the palladium-catalyzed domino Heck-aza-Michael reaction provide a general approach to C1-substituted isoindolines. researchgate.net Another strategy involves the [3+2] cycloaddition of azomethine ylides with suitable dienophiles. wikipedia.org

A plausible synthetic approach to this compound could involve the reaction of an appropriately substituted phthalaldehyde or its precursor with an amine. Specifically, the reaction between o-phthalaldehyde (B127526) and m-toluidine (B57737) could yield the target compound, although reaction conditions would need optimization to favor the desired isomer and yield. nih.gov The resulting this compound can then serve as a versatile building block. The secondary amine within the isoindoline ring is nucleophilic and can be functionalized through alkylation, acylation, or arylation to introduce further complexity. Furthermore, the aromatic rings can undergo electrophilic substitution, allowing for the introduction of additional functional groups, paving the way for the synthesis of diverse compound libraries for drug discovery and other applications. nih.gov

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents & Conditions | Potential Product Class |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-4-(m-tolyl)isoindolines |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-Acyl-4-(m-tolyl)isoindolines |

| N-Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl-4-(m-tolyl)isoindolines |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-4-(m-tolyl)isoindoline derivatives |

| Aromatic Halogenation | NBS, Br₂, or NCS | Halo-4-(m-tolyl)isoindoline derivatives |

This table is illustrative of potential reactions based on the general reactivity of isoindolines.

Applications in Materials Science (e.g., Optoelectronic Materials, Conducting Polymers, Dyes)

The extended π-system of the isoindole scaffold, the parent aromatic structure of isoindoline, makes it an attractive component for organic functional materials. nih.gov Isoindoline derivatives are foundational to a class of high-performance pigments known for their excellent stability and vibrant colors, which range from greenish-yellow to red. researchgate.net

Dyes and Pigments Isoindoline pigments are used in high-grade industrial paints, automotive finishes, plastics, and specialized printing inks. inachemicals.com A notable example is Pigment Yellow 139, a 1,3-disubstituted isoindoline derivative valued for its high resistance to light, weather, and chemical degradation. nih.govinachemicals.com The incorporation of a tolyl group, as in this compound, could be used to synthesize new pigments. The tolyl group can influence the pigment's color (hue), solubility in various media, and packing in the solid state, which in turn affects its fastness and thermal stability. kremerpigments.com

Optoelectronic Materials The delocalized π-electrons in isoindole derivatives make them candidates for nonlinear optical (NLO) materials. acgpubs.orgacgpubs.org NLO materials are crucial for applications in telecommunications and optical data processing. Theoretical studies on systems like isoindoline-1,3-dione-fullerene-isoindoline-1,3-dione have explored their potential as A-D-A (Acceptor-Donor-Acceptor) type conjugated systems with significant NLO properties. researchgate.net By functionalizing this compound with appropriate donor or acceptor groups, it could be integrated into novel chromophores for optoelectronic devices.

Conducting Polymers While there is no specific literature on conducting polymers derived from this compound, the parent isoindole structure is a heterocyclic aromatic compound that can, in principle, be polymerized to form conductive materials. The electrical properties would be highly dependent on the degree of π-conjugation along the polymer backbone and the nature of any substituents. The tolyl group could enhance the solubility and processability of such a hypothetical polymer, which are often major challenges in the field of conducting polymers.

This compound as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the isoindoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. Isoindoline-based structures have been successfully employed as ligands in coordination chemistry, forming stable complexes with various transition metals. mdpi.com A prominent class of these are the tridentate bis(arylimino)isoindoline (BAI) pincer ligands, which are potent metal chelators. mdpi.comrsc.org

This compound could function as a monodentate or bidentate ligand. More commonly, it would serve as a scaffold for the synthesis of more complex multidentate ligands. For example, substitution at the nitrogen atom with other coordinating moieties (such as pyridyl or thiazolyl groups) could yield novel pincer-type or macrocyclic ligands. The steric bulk and electronic properties of the tolyl group on the isoindoline backbone would influence the coordination geometry, stability, and reactivity of the resulting metal complexes. mdpi.com These complexes could find applications in catalysis, for instance, in enantioselective reactions where chiral ligands derived from the isoindoline scaffold could induce asymmetry. nih.gov

Table 2: Examples of Isoindoline-Based Ligands and Their Metal Complexes

| Ligand Type | Example Ligand | Metal Ion(s) | Application Area |

| Pincer (NNN) | 1,3-bis((6-methylpyridin- 2-yl)imino)isoindolin-2-ide (BPIMe⁻) | Cu(II), Ni(II) | Electrocatalysis (e.g., CO₂ reduction) rsc.org |

| Pincer (NNN) | 1,3-bis-(4-methyl-2-thiazolylimino)isoindoline | Pd(II) | Catalysis, Materials researchgate.net |

| Bidentate | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (related scaffold) | Cu(II), Co(II) | Enantioselective Catalysis nih.gov |

This table presents examples of related isoindoline-based ligands to illustrate potential applications.

Development of Chemical Probes and Sensors Incorporating the Isoindoline Scaffold

The isoindoline scaffold is a key feature in a variety of biologically active molecules and has been leveraged in the development of sophisticated chemical probes and sensors. nih.gov Its semi-rigid structure and synthetic tractability make it an excellent platform for designing molecules that can selectively interact with biological targets or detect specific analytes.

Chemical Probes for Biological Systems The isoindoline core is famously present in thalidomide (B1683933) and its analogues (lenalidomide, pomalidomide), which are used in cancer therapy. mdpi.com These molecules function as "molecular glues" by binding to the protein cereblon (CRBN), inducing the degradation of specific target proteins. This has inspired the development of numerous isoindoline-based chemical probes to study and modulate the ubiquitin-proteasome system. The isoindoline scaffold can be modified to create selective inhibitors or degraders for various protein targets, making it a valuable tool in chemical biology and drug discovery. The tolyl group in this compound could be used to explore specific hydrophobic interactions within a protein's binding pocket.

Fluorescent Sensors The isoindole-imidazole scaffold has been used to create fluorescent chemosensors. For example, a Schiff base derivative incorporating this structure was shown to be a highly selective and sensitive "turn-on" fluorescent sensor for zinc ions (Zn²⁺), with a detection limit well below the guidelines set by the World Health Organization. nih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding of the target analyte. This compound could serve as a starting material for similar sensors, where the tolyl group could fine-tune the sensor's photophysical properties and its selectivity towards different analytes.

Methodological Challenges and Future Research Directions in 4 M Tolyl Isoindoline Chemistry

Challenges in Achieving High Regio- and Stereoselectivity for 4-Substituted Isoindolines

A primary obstacle in the synthesis of 4-substituted isoindolines is the control of regioselectivity. The introduction of a substituent at the C4 position of the isoindoline (B1297411) core often competes with substitution at other positions on the benzene (B151609) ring, leading to mixtures of isomers that are difficult to separate.

Key challenges include:

Directing Group Effects: In electrophilic substitution reactions on the isoindoline ring, the nitrogen atom's directing effect can lead to substitution at positions other than C4.

Multi-step Syntheses: Achieving 4-substitution often requires multi-step synthetic sequences starting from pre-functionalized precursors like phthalic anhydrides or phthalonitriles, which can be inefficient. mdpi.commdpi.com

Control of Stereochemistry: For 3,4-disubstituted or 1,4-disubstituted isoindolines, controlling the relative and absolute stereochemistry is a significant challenge. Asymmetric syntheses are often required to produce enantiomerically pure compounds, which is crucial for many pharmaceutical applications. researchgate.net Methodologies for synthesizing non-racemic 3-substituted isoindolinones have been developed using chiral auxiliaries, but extending these strategies to achieve stereocontrol at the C4 position remains an area for development. researchgate.net

One strategy to address regioselectivity involves the use of ortho-substituted precursors. For instance, a [4+1] annulation reaction using ortho-electrophile-substituted para-quinone methides has been developed to construct isoindolines, offering a potential route to control substitution patterns. rsc.org Similarly, Pictet-Spengler-type cyclizations of in situ-generated isoindoles can yield polycyclic isoindolines, where the final substitution pattern is dictated by the stability of the isoindolium intermediate. nih.gov

| Synthetic Approach | Associated Selectivity Challenge | Potential Solution/Mitigation Strategy |

|---|---|---|

| Electrophilic Aromatic Substitution | Mixtures of C4, C5, C6, and C7 isomers due to competing directing effects. | Use of blocking groups or strongly directing substituents on the starting material. |

| Cycloaddition Reactions | Difficulty in controlling the regiochemistry of the cycloaddition, leading to isomeric products. | Employment of precursors with well-defined substitution patterns to guide the cyclization. nih.gov |

| Asymmetric Catalysis | Achieving high enantioselectivity for the creation of stereocenters at C4 can be difficult. | Development of novel chiral catalysts and ligands specifically designed for isoindoline synthesis. |

Development of More Efficient and Sustainable Synthetic Routes to 4-(m-Tolyl)isoindoline

Traditional methods for synthesizing isoindolines often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant chemical waste. researchgate.net Consequently, there is a growing need for more efficient and environmentally benign synthetic strategies.

Current research in this area focuses on:

Catalytic Methods: The use of transition metal catalysis, such as palladium-catalyzed cascade reactions, can provide efficient routes to substituted isoindolines. mdpi.com

Green Solvents and Conditions: The replacement of hazardous organic solvents with greener alternatives like water or ionic liquids, coupled with energy-efficient techniques like microwave irradiation, is a key goal. mdpi.com Microwave-assisted synthesis, for example, has been shown to accelerate the N-alkylation of aromatic amines in water, a reaction type relevant to isoindoline synthesis. mdpi.com

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for the synthesis of isoindoline derivatives, as demonstrated in the synthesis of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. epa.gov

Biocatalysis: The use of enzymes or whole-cell systems presents a highly sustainable approach for producing complex molecules under mild conditions, reducing energy consumption and waste. researchgate.net

| Synthetic Strategy | Principle | Advantages for Isoindoline Synthesis |

|---|---|---|

| Flow Chemistry | Continuous processing in microreactors. | Enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. epa.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction rates, higher yields, and often milder conditions. mdpi.com |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions (room temperature, neutral pH), and reduced environmental impact. researchgate.net |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste from purification steps, and time savings. nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations of the Isoindoline Core

Beyond its synthesis, exploring the novel reactivity of the isoindoline nucleus is crucial for expanding its utility. The inherent reactivity of the isoindole system, a precursor to isoindoline, is high, making it a versatile intermediate for various transformations. researchgate.net

Future research directions include:

Umpolung Strategies: Reversing the typical nucleophilic character of the isoindole nitrogen could open new avenues for constructing complex molecules. An "isoindole umpolung" strategy has been used to generate electrophilic isoindoliums that undergo Pictet-Spengler-type cyclizations. nih.gov

Cascade Reactions: Designing cascade reactions that form multiple bonds in a single operation can lead to the rapid construction of complex polycyclic systems containing the isoindoline motif. A recently reported nitrogen deletion/Diels-Alder cascade reaction of isoindolines provides a novel pathway to synthesize substituted tetralins. acs.org

C-H Activation: Direct functionalization of the C-H bonds of the isoindoline core is a highly atom-economical approach to introduce new substituents, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light to initiate novel transformations of the isoindoline ring can provide access to unique reactivity patterns under mild conditions.

Integration of Data Science and Machine Learning for Reaction Prediction and Optimization in Isoindoline Chemistry

The complexity of optimizing multi-parameter chemical reactions has led to the increasing use of data science and machine learning (ML) in synthetic chemistry. ucla.edunih.gov These tools can accelerate the development of synthetic routes to compounds like this compound.

Applications in this domain include:

Reaction Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely products of a given set of reactants and conditions, aiding in the design of new synthetic routes. openheritage.eu

Condition Optimization: Bayesian optimization and other algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify optimal conditions with fewer experiments than traditional methods. ucla.edu

Mechanism Interrogation: Data-driven approaches can help elucidate reaction mechanisms by identifying key relationships between molecular features and reaction outcomes. nih.gov

Predictive Modeling for Properties: Machine learning can also be used to predict the physicochemical properties of novel isoindoline derivatives, helping to guide synthetic efforts toward molecules with desired characteristics. coe.edu

The primary challenge in applying ML to isoindoline chemistry is the availability of large, high-quality datasets. nih.gov The development of open-source reaction databases and standardized data reporting is crucial for the advancement of this field. ucla.edu

| Machine Learning Application | Function | Potential Impact on Isoindoline Chemistry |

|---|---|---|

| Predictive Modeling | Forecasts reaction outcomes and product structures. openheritage.eu | Reduces trial-and-error experimentation and accelerates the discovery of new synthetic pathways. |

| Bayesian Optimization | Efficiently identifies optimal reaction conditions. ucla.edu | Minimizes the number of experiments needed to maximize yield and selectivity. |

| Retrosynthesis Planning | Suggests synthetic routes to a target molecule. | Aids chemists in designing efficient syntheses for complex isoindoline derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or physical properties. | Guides the design of new this compound analogs with improved properties. |

Outlook for this compound in Emerging Fields of Chemical Research

While the specific applications of this compound are not yet extensively documented, the broader isoindoline class of compounds shows significant promise in several emerging areas. Future research will likely focus on leveraging the unique properties imparted by the 4-(m-Tolyl) substituent.

Potential future research fields include:

Medicinal Chemistry: Many isoindoline-containing molecules are clinically used drugs for various indications. mdpi.com The m-tolyl group could modulate the pharmacological profile of the isoindoline core, leading to new therapeutic agents. For example, derivatives of thalidomide (B1683933), which contains an isoindolinone structure, are used in cancer therapy. mdpi.com

Materials Science: The isoindole moiety, a close relative of isoindoline, is found in pigments and can be used to create fluorescent dyes. nih.gov The electronic properties of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Asymmetric Catalysis: Chiral isoindoline derivatives can serve as ligands for transition metal catalysts or as organocatalysts themselves, facilitating a wide range of asymmetric transformations.

The continued development of novel synthetic methods and a deeper understanding of the structure-property relationships of 4-substituted isoindolines will be essential for unlocking their full potential in these and other fields.

Q & A

Q. How can researchers integrate this compound into supramolecular assemblies?

- Design Framework : Synthesize host-guest complexes with cucurbiturils or cyclodextrins. Characterize binding constants via isothermal titration calorimetry (ITC).

- Structural Confirmation : Use SAXS or cryo-EM to resolve assembly morphology. Report association constants (Ka) and thermodynamic parameters (ΔG, ΔH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.